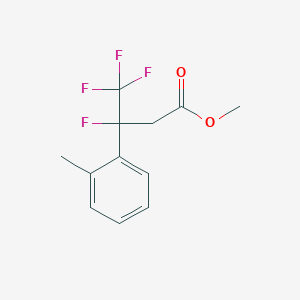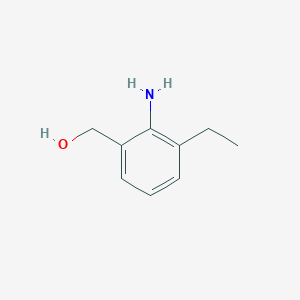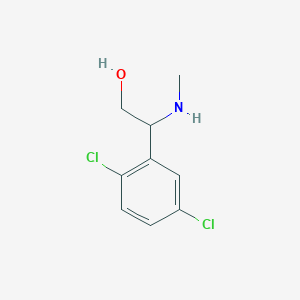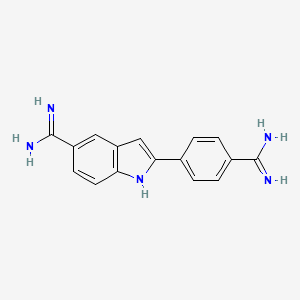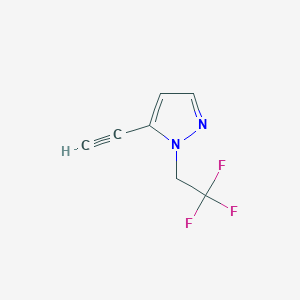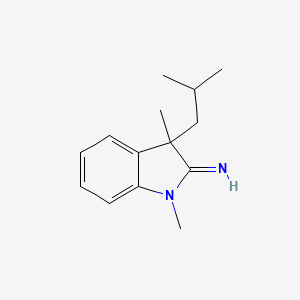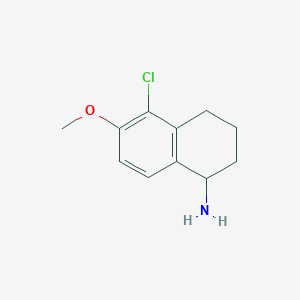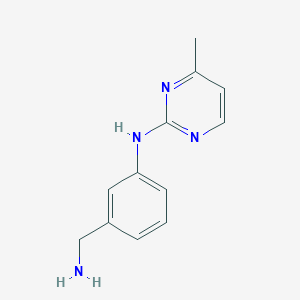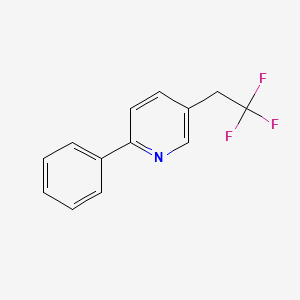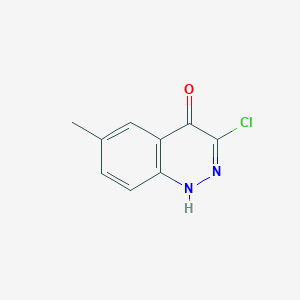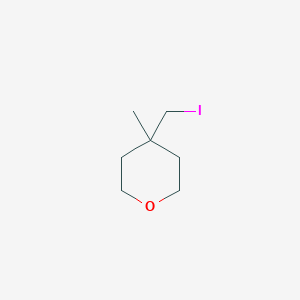
4-(Iodomethyl)-4-methyltetrahydro-2H-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Iodomethyl)-4-methyltetrahydro-2H-pyran is an organic compound that belongs to the class of organoiodine compounds It is characterized by the presence of an iodine atom attached to a methyl group, which is further connected to a tetrahydropyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Iodomethyl)-4-methyltetrahydro-2H-pyran typically involves the iodination of a suitable precursor. One common method is the reaction of 4-methyltetrahydro-2H-pyran with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Iodomethyl)-4-methyltetrahydro-2H-pyran can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different substituted tetrahydropyran derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of the iodine atom can yield the corresponding hydrocarbon derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and primary or secondary amines. These reactions are typically carried out in polar solvents like water or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran or diethyl ether.
Major Products Formed
Substitution Reactions: Products include hydroxymethyl, cyanomethyl, and aminomethyl tetrahydropyran derivatives.
Oxidation Reactions: Products include 4-methyl-4-hydroxytetrahydro-2H-pyran and 4-methyl-4-oxotetrahydro-2H-pyran.
Reduction Reactions: The major product is 4-methyl-4-methyltetrahydro-2H-pyran.
Applications De Recherche Scientifique
4-(Iodomethyl)-4-methyltetrahydro-2H-pyran has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(Iodomethyl)-4-methyltetrahydro-2H-pyran involves its ability to participate in various chemical reactions due to the presence of the iodine atom. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the compound’s structure allows it to interact with different molecular targets, potentially leading to biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Iodomethyl)tetrahydro-2H-pyran: Similar in structure but lacks the methyl group.
4-(Bromomethyl)-4-methyltetrahydro-2H-pyran: Similar but with a bromine atom instead of iodine.
4-(Chloromethyl)-4-methyltetrahydro-2H-pyran: Similar but with a chlorine atom instead of iodine.
Uniqueness
4-(Iodomethyl)-4-methyltetrahydro-2H-pyran is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine and chlorine analogs. The larger atomic radius and lower electronegativity of iodine make it a better leaving group, enhancing the compound’s reactivity in substitution reactions.
Propriétés
Formule moléculaire |
C7H13IO |
|---|---|
Poids moléculaire |
240.08 g/mol |
Nom IUPAC |
4-(iodomethyl)-4-methyloxane |
InChI |
InChI=1S/C7H13IO/c1-7(6-8)2-4-9-5-3-7/h2-6H2,1H3 |
Clé InChI |
PRYDMUGIXLJLMN-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCOCC1)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



